Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17415123
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O2 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14) |
| Standard InChI Key | JGSBIFBRIUIEKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 3,4-positions. The tert-butyl ester group is attached to the carboxylate moiety at position 2, while an amino group occupies position 6 of the pyrrolo[3,4-c]pyridine framework . This arrangement creates distinct electronic and steric environments that influence its chemical behavior.
Table 1: Molecular Properties of Tert-butyl 6-Amino-1,3-Dihydropyrrolo[3,4-c]Pyridine-2-Carboxylate
The amino group at position 6 enhances hydrogen-bonding capabilities, which may contribute to interactions with biological targets. Computational studies suggest that the tert-butyl group stabilizes the molecule by reducing steric hindrance and increasing lipophilicity, as evidenced by a calculated logP value of approximately 1.12 .
Synthesis and Optimization Strategies
Key Synthetic Routes
Synthesis typically begins with functionalized pyridine precursors. One reported method involves cyclization of a substituted pyridine derivative under microwave-assisted conditions, achieving yields of up to 78%. Flow chemistry has also been employed to improve reaction efficiency, reducing side product formation by 15–20% compared to batch processes.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes cyclization |
| Solvent | Dimethylformamide (DMF) | Enhances solubility |
| Catalyst | Palladium(II) acetate | Accelerates coupling |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Purification and Scalability
Chromatographic purification using silica gel (ethyl acetate/hexane, 3:7) yields >95% purity . Scalability challenges include maintaining stereochemical integrity during large-scale reactions, addressed by iterative process optimization.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 4.12 (m, 2H, CH₂), 6.51 (s, 1H, aromatic) .
-
LC-MS (ESI+): m/z 236.1 [M+H]⁺, confirming molecular weight .
Applications in Medicinal Chemistry and Drug Development
Intermediate for Kinase Inhibitors
The compound serves as a building block for PI3K and JAK2 inhibitors. For instance, coupling with a pyrimidine scaffold produced a lead compound with nanomolar potency against PI3Kγ.
Prodrug Design
Esterase-mediated hydrolysis of the tert-butyl group enables controlled release of active metabolites, improving pharmacokinetic profiles in rodent models.
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